(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)boronic acid
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Overview
Description
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the boronic acid group makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be 3-methyl-2-butanone and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions.
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Introduction of the Boronic Acid Group: : The pyrazole derivative is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative, such as bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding pyrazole derivatives with different oxidation states. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield various reduced forms of the pyrazole ring.
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Substitution: : The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: New carbon-carbon bonded compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid has several applications in scientific research:
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Chemistry: : It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
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Biology: : The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
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Medicine: : Research into boronic acid derivatives has shown potential in developing new drugs, particularly in cancer treatment and enzyme inhibition.
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Industry: : The compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an aryl or vinyl halide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-methylphenylboronic acid
- 2-thienylboronic acid
- 3-pyridylboronic acid
Uniqueness
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the pyrazole moiety is desired for its biological activity or chemical reactivity.
Properties
Molecular Formula |
C7H13BN2O2 |
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Molecular Weight |
168.00 g/mol |
IUPAC Name |
(3-methyl-1-propan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5,11-12H,1-3H3 |
InChI Key |
NNYXAGQJTOIBBR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)C(C)C)(O)O |
Origin of Product |
United States |
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